The compound (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a complex organic molecule with significant implications in medicinal chemistry, particularly in the context of drug design and development. It is classified as a fluorinated pyrrolizine derivative, which suggests potential biological activity due to the presence of the fluorine atom and the unique tetrahydro-pyrrolizin structure. The molecular formula for this compound is , and it has a molecular weight of approximately 160.20 g/mol .
This compound is often associated with research focused on developing inhibitors for oncogenic proteins, particularly those involved in cancer signaling pathways like KRAS. The classification of this compound falls under the category of small molecules, which are crucial in pharmaceutical applications due to their ability to modulate biological processes at the molecular level. The presence of a fluorine atom enhances its pharmacokinetic properties, making it a candidate for further investigations in drug development .
The synthesis of (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can be achieved through several synthetic routes, often involving multi-step processes that include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol features a tetrahydro-pyrrolizin framework with a methanol group attached at one end and a fluorine atom at the second position. The stereochemistry around the nitrogen atom contributes to its biological activity.
The compound can participate in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties or to create derivatives for further testing .
The mechanism of action for (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is primarily linked to its role as an inhibitor of specific oncogenic proteins like KRAS. By binding selectively to mutant forms of KRAS, this compound may disrupt downstream signaling pathways involved in cell proliferation and survival.
Research indicates that compounds targeting KRAS mutations can achieve subnanomolar binding affinities, making them potent candidates for therapeutic intervention against cancers driven by these mutations . The detailed kinetic parameters and binding affinities would typically be determined through biochemical assays.
Relevant data regarding these properties can be obtained through analytical techniques such as NMR spectroscopy, HPLC, and GC-MS .
The primary applications of (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol lie within medicinal chemistry:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5